4,8-Dichloro-2,6-bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
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Overview
Description
4,8-Dichloro-2,6-bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-f]isoindole core with two hydroxyphenyl groups and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-2,6-bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the hydroxyphenyl and chloro groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloro-2,6-bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-f]isoindole core.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl groups can lead to the formation of quinones, while substitution of the chloro groups can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Properties
IUPAC Name |
4,8-dichloro-2,6-bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10Cl2N2O6/c23-17-13-14(20(30)25(19(13)29)9-3-1-5-11(27)7-9)18(24)16-15(17)21(31)26(22(16)32)10-4-2-6-12(28)8-10/h1-8,27-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVRFDQGOSGPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C(=C4C(=C3Cl)C(=O)N(C4=O)C5=CC(=CC=C5)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10Cl2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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